2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

Synthetic Intermediate Medicinal Chemistry Kinase Inhibitor Scaffold

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole (CAS 17833-15-7) is a fused tricyclic heterocycle composed of imidazole, benzothiazole, and 4-nitrophenyl moieties. The compound belongs to the imidazo[2,1-b][1,3]benzothiazole class, which has been investigated for dopamine D2 receptor affinity , anticancer and radiosensitizing activity , and as kinase inhibitor intermediates.

Molecular Formula C15H9N3O2S
Molecular Weight 295.32
CAS No. 17833-15-7
Cat. No. B2991536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
CAS17833-15-7
Molecular FormulaC15H9N3O2S
Molecular Weight295.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C15H9N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h1-9H
InChIKeyIHZHTMDQLGOMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole (CAS 17833-15-7): Core Scaffold Properties and Procurement Baseline


2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole (CAS 17833-15-7) is a fused tricyclic heterocycle composed of imidazole, benzothiazole, and 4-nitrophenyl moieties . The compound belongs to the imidazo[2,1-b][1,3]benzothiazole class, which has been investigated for dopamine D2 receptor affinity [1], anticancer and radiosensitizing activity [2], and as kinase inhibitor intermediates [3]. Its predicted melting point (214.31 °C) and density (1.5±0.1 g/cm³) distinguish it from the 3-nitrophenyl isomer (mp 232 °C, density 1.51±0.1 g/cm³) .

Why 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole Cannot Be Casually Replaced by Other 2-Aryl Analogs


The 4-nitrophenyl substituent provides a unique combination of electron-withdrawing character (Hammett σp = 0.78) [1] and the ability to undergo selective reduction to 4-aminophenyl, a functional handle essential for downstream urea/amide bond formation [2]. In contrast, 2-(4-fluorophenyl) (CAS 7067-87-0) or 2-(4-methylphenyl) analogs lack this transformability, precluding their use as intermediates for generating amine-linked pharmacophores. The 3-nitrophenyl isomer (CAS 79889-59-1) exhibits different electronic distribution (meta vs. para) and a higher melting point (232 °C vs. 214 °C), which can alter reactivity in electrophilic aromatic substitution and crystallization behavior. Simply substituting one 2-aryl imidazo[2,1-b][1,3]benzothiazole for another without considering these functional group and positional effects risks synthetic failure, altered pharmacokinetics, or loss of biological activity in downstream applications.

Quantitative Differentiation Evidence: 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole vs. Closest Analogs


Functional Group Transformability: Selective Nitro-to-Amino Reduction Yield vs. Non-Reducible Analogs

The 4-nitrophenyl group of the target compound can be selectively reduced to 4-aminophenyl, an essential transformation for generating urea-linked kinase inhibitor pharmacophores. In the Ambit Biosciences patent [1], 2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole (428 mg, 1.5 mmol) was reduced using iron powder (419 mg, 7.5 mmol) in isopropyl alcohol to yield the corresponding 4-aminophenyl derivative, which was then used to prepare biologically active N,N′-diaryl ureas (e.g., Compounds A1, B1). No analogous transformation is possible for the 2-(4-fluorophenyl) or 2-(4-methylphenyl) analogs, which lack the reducible nitro group.

Synthetic Intermediate Medicinal Chemistry Kinase Inhibitor Scaffold

Physicochemical Differentiation: Predicted Melting Point and Density vs. 3-Nitrophenyl Isomer

The para-nitro isomer (target compound) exhibits a predicted melting point of 214.31 °C and density of 1.5±0.1 g/cm³ . The meta-nitro isomer (2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole, CAS 79889-59-1) shows a higher melting point of 232 °C and comparable density of 1.51±0.1 g/cm³ . The 18 °C difference in melting point and differential solubility behavior provides a basis for identity confirmation and purity assessment, preventing isomer mix-ups during procurement.

Physicochemical Characterization Isomer Differentiation Quality Control

Comparison with Tetrahydro Analog: Aromatic Planarity and p53 Inhibitory Activity

The non-tetrahydro parent compound (target) retains full aromaticity across the imidazo[2,1-b][1,3]benzothiazole core, conferring a rigid planar geometry. In contrast, the tetrahydro analog (CAS 60477-38-5; Pifithrin-α, p-Nitro, Cyclic) has a saturated benzene ring (C5-C8), reducing planarity and altering binding conformation. The tetrahydro analog exhibits potent p53 transcriptional inhibition with ED50 = 30 nM in etoposide-induced cortical neuron death assays . While direct p53 inhibition data for the parent compound are not reported, its planar structure may confer different target selectivity (e.g., kinase vs. p53) compared to the non-planar tetrahydro analog.

p53 Inhibition Neuroprotection Conformational Restriction

Class-Level Anticancer Activity Context: Radiosensitizer Series Data

A systematic SAR study of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles [1] demonstrated that the 4-substituent on the phenyl ring profoundly impacts anticancer potency. For example, 7-sulfonamide-2-(4-fluorophenyl) derivative (3f) showed IC50 = 0.097 μM and the 4-methylphenyl analog (3g) IC50 = 0.114 μM against Hep G2 cells. The 4-nitrophenyl substituent (target compound's key feature) was not directly tested in this study, but its electron-withdrawing character (σp = 0.78) is intermediate between the strong electron-withdrawing fluoro group and the electron-donating methyl group, suggesting potential modulation of antiproliferative activity through electronic effects on the phenyl ring.

Anticancer Radiosensitizer Hep G2 Melanoma

Application Scenarios for 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole (CAS 17833-15-7) Based on Established Evidence


Synthetic Intermediate for Kinase Inhibitor Urea Pharmacophores

The most rigorously documented application is as a precursor to 2-(4-aminophenyl)imidazo[2,1-b][1,3]benzothiazole, which is then reacted with isoxazolyl isocyanates to form N,N′-diaryl ureas with kinase inhibitory activity [1]. The Ambit Biosciences patent explicitly uses this synthetic sequence to prepare Compounds A1 and B1, targeting receptor tyrosine kinases for proliferative disease treatment. Laboratory procurement should prioritize the 4-nitrophenyl derivative specifically for this route, as the 4-aminophenyl analog is commercially less stable and prone to oxidation, making the nitro precursor the preferred storage form.

Building Block for Structure-Activity Relationship (SAR) Libraries in Anticancer Research

The 4-nitrophenyl substituent provides a distinct electronic profile (Hammett σp = 0.78) compared to halogen (σp ~0.06–0.23) or alkyl (σp ~ -0.17) substituents commonly used in imidazo[2,1-b][1,3]benzothiazole SAR studies [2]. Researchers constructing focused libraries around the 2-aryl position should include this compound to probe the effect of strong electron-withdrawing groups on anticancer potency and radiosensitization. The demonstrated radiosensitizing activity of close analogs (IC50 values of 0.04–0.114 μM against Hep G2 and melanoma lines) [2] suggests that the 4-nitrophenyl variant may yield novel radiosensitizer candidates upon further functionalization at the 7-position.

Isomer-Specific Reference Standard for Analytical Method Development

The 18 °C melting point difference between the 4-nitrophenyl (214 °C predicted) and 3-nitrophenyl (232 °C) isomers enables their chromatographic and thermal resolution. Analytical laboratories developing HPLC, DSC, or GC-MS methods for imidazo[2,1-b][1,3]benzothiazole isomer separation can use CAS 17833-15-7 as a certified reference standard for method validation. Its distinct physicochemical signature reduces the risk of isomer misidentification in quality control workflows.

Precursor for p53-Independent Pharmacological Tool Compounds

While the tetrahydro analog (CAS 60477-38-5) is established as a p53 inhibitor (ED50 = 30 nM) , the aromatic parent compound serves an orthogonal role as a precursor to non-p53-targeting kinase inhibitors. For laboratories investigating p53-independent pathways in oncology, substituting the tetrahydro analog with the target compound could redirect biological readout, making it a critical control agent in mechanistic studies [1].

Quote Request

Request a Quote for 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.